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Compound of Interest

Compound Name: 3-Amino-2-methoxy-6-picoline

Cat. No.: B065721 Get Quote

Introduction: While the biological activities of compounds directly synthesized from 3-amino-2-
methoxy-6-picoline are not extensively documented in publicly available research, a closely

related and structurally significant class of compounds, the 3-aminoimidazo[1,2-α]pyridine

derivatives, has garnered considerable attention for its therapeutic potential. This guide

provides a comparative analysis of the biological activities of various 3-aminoimidazo[1,2-

α]pyridine derivatives, with a focus on their anticancer and antimicrobial properties. The

synthesis of these compounds is often achieved through the efficient Groebke-Blackburn-

Bienayme three-component reaction (GBB-3CR).[1][2][3][4] This reaction allows for the

creation of a diverse library of derivatives by varying the substituent groups, which in turn

influences their biological efficacy.

Anticancer Activity
Derivatives of 3-aminoimidazo[1,2-α]pyridine have demonstrated notable cytotoxic effects

against a range of human cancer cell lines. The efficacy of these compounds is highly

dependent on the nature and position of the substituents on the imidazopyridine core.

Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of

selected 3-aminoimidazo[1,2-α]pyridine derivatives against various cancer cell lines. Lower

IC50 values indicate greater potency.
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Compound
ID

Substituent
at C-2

Substituent
at C-3

Cancer Cell
Line

IC50 (µM) Reference

12 Nitro group

p-

chlorophenyl

group

HT-29

(Colon)
4.15 ± 2.93 [2][3][4]

18

2,4-

difluoropheny

l moiety

p-

chlorophenyl

amine

B16F10

(Melanoma)
14.39 ± 0.04 [3]

18

2,4-

difluoropheny

l moiety

p-

chlorophenyl

amine

MCF-7

(Breast)
14.81 ± 0.20 [4]

11 Indole moiety Not specified
HT-29

(Colon)
18.34 ± 1.22 [3][4]

14 Tolyl moiety

p-

chlorophenyl

amine

B16F10

(Melanoma)
21.75 ± 0.81 [2][3][4]

16 Not specified Not specified
HT-29

(Colon)
12.98 ± 0.40 [5]

18

2,4-

difluoropheny

l substitution

p-

fluorophenyl

amine

MCF-7

(Breast)
9.60 ± 3.09 [5]

From the data, it is evident that compound 12, featuring a nitro group at the C-2 position and a

p-chlorophenyl group at the C-3 position, exhibits the highest inhibitory activity against the HT-

29 colon cancer cell line.[2][3][4] Compound 18 also shows significant potency against

melanoma (B16F10) and breast cancer (MCF-7) cell lines.[3][4][5] The presence of

halogenated phenyl groups appears to contribute to the anticancer activity.

Antimicrobial Activity
In addition to their anticancer properties, certain 3-aminoimidazo[1,2-α]pyridine derivatives

have been investigated for their antimicrobial effects. The primary focus has been on their

activity against Gram-positive bacteria, which are responsible for a wide range of infections.
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Comparative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) and minimum

bactericidal concentration (MBC) for selected derivatives against various bacterial strains.

Compound ID
Bacterial
Strain

MIC (µg/mL) MBC (µg/mL) Reference

91 E. coli 15.625 Not Reported [6]

89 E. coli Not Reported 62.5 [6]

85 S. epidermidis Not Reported 62.5 [6]

89 S. epidermidis Not Reported 62.5 [6]

DAV32
Gram-positive

organisms
Potent Activity Bactericidal [7]

DAV33
Gram-positive

organisms
Moderate Activity Not Bactericidal [7]

DAV07
Gram-positive

organisms
Minor Activity Not Bactericidal [7]

Compound 91 demonstrated the best inhibitory action against E. coli.[6] Notably, compounds

85 and 89 were found to be bactericidal against S. epidermidis at a concentration of 62.5

µg/mL.[6] The derivative DAV32 has been identified as a promising bactericidal agent against a

spectrum of Gram-positive pathogens.[7]

Experimental Protocols
Synthesis: Groebke-Blackburn-Bienayme Three-
Component Reaction (GBB-3CR)
The 3-aminoimidazo[1,2-α]pyridine derivatives are commonly synthesized via a one-pot GBB-

3CR.[1][2][3][4][6]

General Procedure:
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An appropriate 2-aminopyridine is condensed with a selected aldehyde in the presence of a

catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or scandium triflate).[3][4]

The reaction is typically carried out in a suitable solvent such as methanol or a mixture of

methanol and dichloromethane.[4]

The resulting imine intermediate is then allowed to react with an isocyanide.

The mixture is stirred at a specific temperature (e.g., 50°C) for a designated time to allow for

the cyclization to occur, yielding the desired 3-aminoimidazo[1,2-α]pyridine product.[4]
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Reactants

Reaction Product
2-Aminopyridine

Condensation
(Acid Catalyst)Aldehyde

Isocyanide

CyclizationImine Intermediate 3-Aminoimidazo[1,2-α]pyridine
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Seed cancer cells
in 96-well plate

Treat with compounds
(various concentrations)

Incubate (e.g., 48h)

Add MTT solution

Incubate (allow formazan formation)

Add solubilizing agent (DMSO)

Measure absorbance

Calculate IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.organic-chemistry.org/abstracts/lit5/862.shtm
https://www.organic-chemistry.org/abstracts/lit5/862.shtm
https://www.organic-chemistry.org/abstracts/lit5/862.shtm
https://www.semanticscholar.org/paper/Synthesis-and-biological-activities-of-compounds-Al-Qadi-Hanania/94aed1782cefc905d6f6f8958662cf7feeb46be8
https://www.semanticscholar.org/paper/Synthesis-and-biological-activities-of-compounds-Al-Qadi-Hanania/94aed1782cefc905d6f6f8958662cf7feeb46be8
https://pmc.ncbi.nlm.nih.gov/articles/PMC11847391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11847391/
https://www.researchgate.net/publication/389251647_Synthesis_and_biological_activities_of_3-aminoimidazo12-apyridine_compounds
https://www.researchgate.net/publication/391621684_Novel_3-aminoimidazole12-apyridinepyrazine_analogues_Synthesis_and_biological_evaluation_as_anticancer_agents
https://repository.najah.edu/items/23dde7b5-7501-489f-ac59-9ae4c737efa8
https://repository.najah.edu/items/23dde7b5-7501-489f-ac59-9ae4c737efa8
https://www.researchgate.net/publication/371904233_3-Aminoimidazo_1_2-A_Pyridine_Derivatives_as_Novel_Antimicrobial_Compounds
https://www.benchchem.com/product/b065721#biological-activity-of-compounds-synthesized-from-3-amino-2-methoxy-6-picoline
https://www.benchchem.com/product/b065721#biological-activity-of-compounds-synthesized-from-3-amino-2-methoxy-6-picoline
https://www.benchchem.com/product/b065721#biological-activity-of-compounds-synthesized-from-3-amino-2-methoxy-6-picoline
https://www.benchchem.com/product/b065721#biological-activity-of-compounds-synthesized-from-3-amino-2-methoxy-6-picoline
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b065721?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

